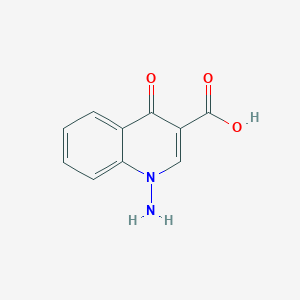
1-Amino-4-oxoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AOQC is a heterocyclic compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. The synthesis of AOQC has been achieved using a variety of methods, and its mechanism of action has been explored in detail.
Mechanism Of Action
The mechanism of action of AOQC is not well understood, but it is thought to involve the inhibition of enzymes involved in key metabolic pathways. For example, AOQC has been found to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. This inhibition can lead to the disruption of DNA synthesis and cell division, making AOQC a potential anticancer agent.
Biochemical And Physiological Effects
AOQC has been found to exhibit a range of biochemical and physiological effects, including inhibition of bacterial growth, inhibition of cancer cell proliferation, and inhibition of inflammation. It has also been found to exhibit antioxidant activity, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One advantage of using AOQC in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to design experiments to test its efficacy.
Future Directions
There are several future directions for research on AOQC, including:
1. Further studies to elucidate the mechanism of action of AOQC, which could lead to the development of more effective drugs.
2. Studies to explore the potential use of AOQC in the treatment of other diseases, such as neurodegenerative diseases.
3. Studies to optimize the synthesis of AOQC, which could lead to more efficient and cost-effective production methods.
4. Studies to explore the potential use of AOQC in combination with other drugs, which could lead to synergistic effects and improved treatment outcomes.
In conclusion, AOQC is a heterocyclic compound that has been the subject of significant scientific research due to its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of a variety of diseases.
Synthesis Methods
AOQC can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with ethyl acetoacetate in the presence of sodium ethoxide, or the reaction of 2-aminobenzoic acid with ethyl oxalyl chloride in the presence of triethylamine. The resulting product can be purified using a variety of techniques, including recrystallization and chromatography.
Scientific Research Applications
AOQC has been the subject of significant scientific research due to its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of bacterial growth, inhibition of cancer cell proliferation, and inhibition of inflammation. These effects make it a promising candidate for the development of new drugs for the treatment of a variety of diseases.
properties
CAS RN |
135261-77-7 |
|---|---|
Product Name |
1-Amino-4-oxoquinoline-3-carboxylic acid |
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-amino-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-12-5-7(10(14)15)9(13)6-3-1-2-4-8(6)12/h1-5H,11H2,(H,14,15) |
InChI Key |
HWWAMQNWBBVENP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2N)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2N)C(=O)O |
synonyms |
3-Quinolinecarboxylicacid,1-amino-1,4-dihydro-4-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



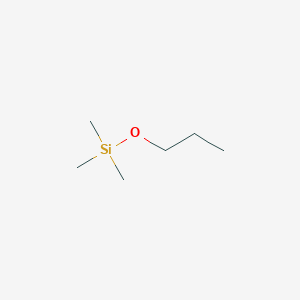
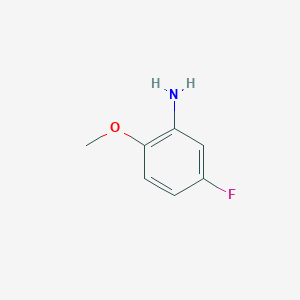
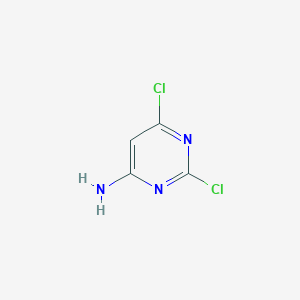
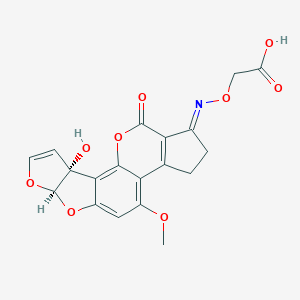
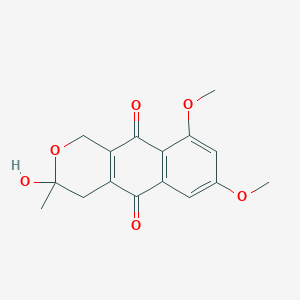
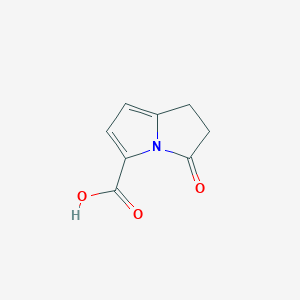
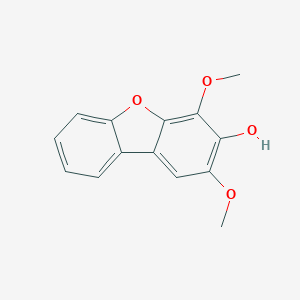
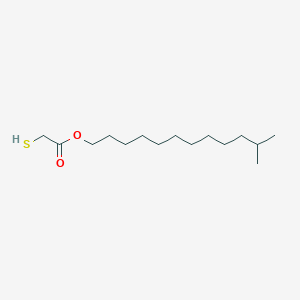
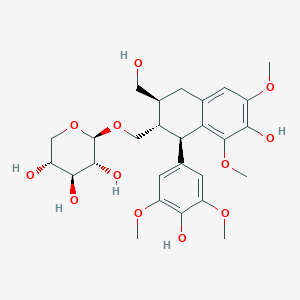
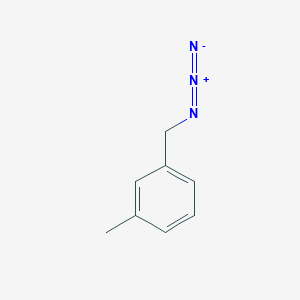
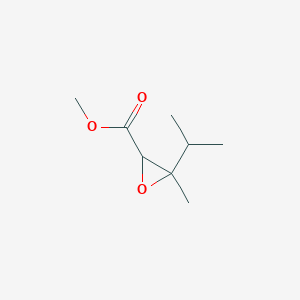
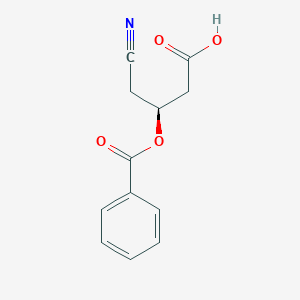
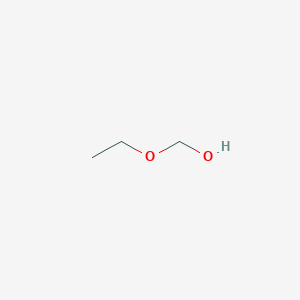
![2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B161749.png)